molecular formula C11H11NO3S2 B161031 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one CAS No. 139057-17-3

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one

Cat. No. B161031
M. Wt: 269.3 g/mol
InChI Key: LNABYIAUVCHZCT-UHFFFAOYSA-N
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Description

“3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one” appears to be an organic compound. It contains a prop-2-en-1-one group (which is a type of enone), a nitrophenyl group, and two methylsulfanyl groups.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, compounds like this are often synthesized through condensation reactions or through the addition of functional groups to existing molecules.



Molecular Structure Analysis

The molecule likely has regions of high electron density around the sulfur atoms and the nitro group, which could make it reactive. The enone group could potentially undergo addition reactions.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say. But the compound could potentially undergo a variety of organic reactions, including addition reactions, substitution reactions, or redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups could make the compound soluble in polar solvents.


Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, for example, it could be studied as a potential drug.


properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABYIAUVCHZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577344
Record name 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one

CAS RN

139057-17-3
Record name 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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